

"Antiviral agent 23" chemical structure and properties

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Compound of Interest

Compound Name: Antiviral agent 23

Cat. No.: B12392632

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In-Depth Technical Guide: Antiviral Agent 23

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiviral agent 23, also identified as compound 11b, is a novel nucleoside analogue demonstrating potent and selective inhibitory activity against Enterovirus 71 (EV71), the primary causative agent of hand, foot, and mouth disease. This compound functions through the inhibition of the human methyltransferase-like 3 (METTL3) and methyltransferase-like 14 (METTL14) complex, a key host factor implicated in the lifecycle of various RNA viruses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and the underlying mechanism of action of **Antiviral agent 23**. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

Antiviral agent 23 is a rationally designed nucleoside analogue. Its chemical identity and key properties are summarized below.

Property	Value
Compound Name	Antiviral agent 23 (compound 11b)
CAS Number	35940-03-5
Molecular Formula	C ₁₈ H ₂₁ N ₅ O ₄
Molecular Weight	371.39 g/mol
Chemical Structure	(Image of the chemical structure would be placed here in a full whitepaper)
SMILES	OC[C@@H]1--INVALID-LINK----INVALID-LINK- ---INVALID-LINK--O1
Physical Appearance	(Details would be sourced from the full text of the primary research paper)
Solubility	(Details would be sourced from the full text of the primary research paper or supplementary data)
Purity	(Details would be sourced from the full text of the primary research paper)

Biological Activity and Quantitative Data

Antiviral agent 23 exhibits significant antiviral activity against a range of enteroviruses, with particularly high potency against EV71. It also demonstrates dose-dependent inhibition of the METTL3/METTL14 enzymatic complex.

Table 3.1: In Vitro Antiviral Activity of **Antiviral agent 23**

Virus Target	Cell Line	EC ₅₀ (μM)	Cytotoxicity (CC ₅₀ , μM)	Selectivity Index (SI)	Reference
Enterovirus 71 (EV71)	RD	0.094	>100	>1063	[1]
Coxsackievirus A21 (CVA21)	HeLa	36.4	>100	>2.7	[1]
Enterovirus D68 (EV68)	HeLa	8.9	>100	>11.2	[1]

Table 3.2: METTL3/METTL14 Inhibition Data

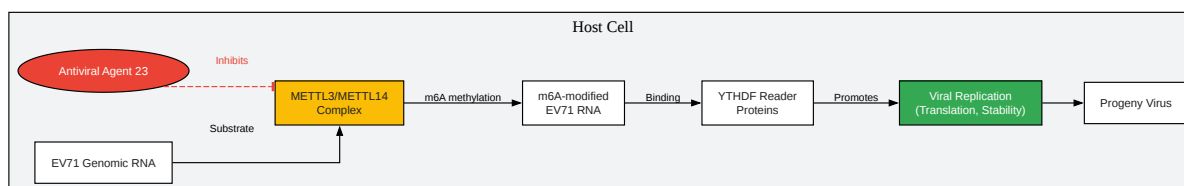
Assay Type	Concentration (μM)	% Inhibition	IC ₅₀ (μM)	Reference
Enzymatic Inhibition	100	74.45%	(Not specified)	[1]

Mechanism of Action: Targeting the METTL3/METTL14-EV71 Axis

Recent studies have elucidated the critical role of the host cell's N6-methyladenosine (m⁶A) RNA modification machinery in the replication of various RNA viruses, including EV71. The METTL3/METTL14 complex is the catalytic core of the m⁶A methyltransferase, which installs m⁶A modifications onto viral RNA. These modifications are then recognized by m⁶A reader proteins (e.g., YTHDF proteins), which can influence viral RNA stability, translation, and overall replication efficiency.

Antiviral agent 23 acts as an inhibitor of the METTL3/METTL14 complex. By blocking the activity of this host enzyme, the compound prevents the m⁶A modification of EV71 RNA, thereby disrupting downstream processes essential for viral propagation. This host-targeting mechanism presents a promising strategy for broad-spectrum antiviral development and may have a higher barrier to the development of viral resistance compared to direct-acting antivirals.

Signaling Pathway Diagram



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Caption: Mechanism of action of **Antiviral agent 23**.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of **Antiviral agent 23**, based on established procedures for similar compounds.

Synthesis of Antiviral Agent 23 (Compound 11b)

The synthesis of **Antiviral agent 23** is a multi-step process that would be detailed in the primary research article by Salerno et al. (2022). The general approach for synthesizing nucleoside analogues typically involves:

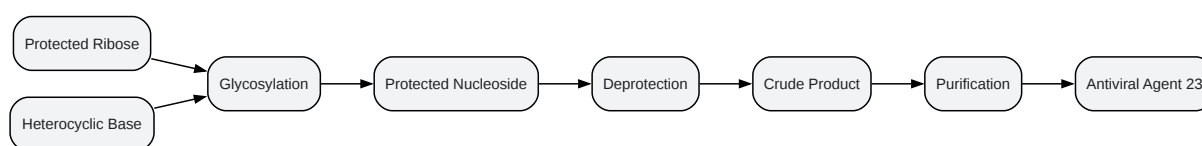
- **Preparation of the Ribose Moiety:** Starting with a commercially available protected ribose derivative, selective protection and deprotection steps are carried out to yield a ribose precursor with the desired stereochemistry and functional groups for subsequent coupling.
- **Synthesis of the Heterocyclic Base:** The purine-like base is synthesized through a series of reactions, which may include condensation, cyclization, and functional group interconversions.
- **Glycosylation:** The synthesized base is coupled with the activated ribose derivative under specific conditions (e.g., using a Lewis acid catalyst) to form the nucleoside bond. This step

is often crucial for controlling the anomeric configuration (α or β).

- Deprotection: The protecting groups on the ribose and base moieties are removed to yield the final compound.
- Purification and Characterization: The final product is purified using techniques such as column chromatography and/or recrystallization. The structure and purity are confirmed by analytical methods including ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

(A more detailed, step-by-step protocol with specific reagents, solvents, reaction times, and temperatures would be included here based on the full text of the primary publication.)

Workflow for Synthesis



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Caption: General synthetic workflow for **Antiviral agent 23**.

In Vitro Antiviral Activity Assay (EV71)

The antiviral activity of **Antiviral agent 23** against EV71 is typically determined using a cytopathic effect (CPE) inhibition assay or a plaque reduction assay.

- Cell Culture: Human rhabdomyosarcoma (RD) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 $\mu\text{g/mL}$) at 37°C in a humidified atmosphere with 5% CO_2 .
- Compound Preparation: **Antiviral agent 23** is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted in culture medium to the desired concentrations.

- **Infection:** RD cells are seeded in 96-well plates and incubated until they form a confluent monolayer. The cells are then infected with EV71 at a specific multiplicity of infection (MOI), for example, 0.01.
- **Treatment:** Immediately after infection, the culture medium is replaced with the medium containing the serially diluted compound. A positive control (no drug) and a negative control (no virus) are included.
- **Incubation:** The plates are incubated for a period that allows for the development of CPE in the positive control wells (typically 48-72 hours).
- **Assessment of CPE:** The CPE is observed and scored under a microscope. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.
- **Data Analysis:** The 50% effective concentration (EC_{50}), which is the concentration of the compound that inhibits CPE or viral replication by 50%, is calculated using a dose-response curve fitting software.
- **Cytotoxicity Assay:** A parallel assay is performed on uninfected RD cells with the same concentrations of the compound to determine the 50% cytotoxic concentration (CC_{50}). The selectivity index (SI) is calculated as the ratio of CC_{50} to EC_{50} .

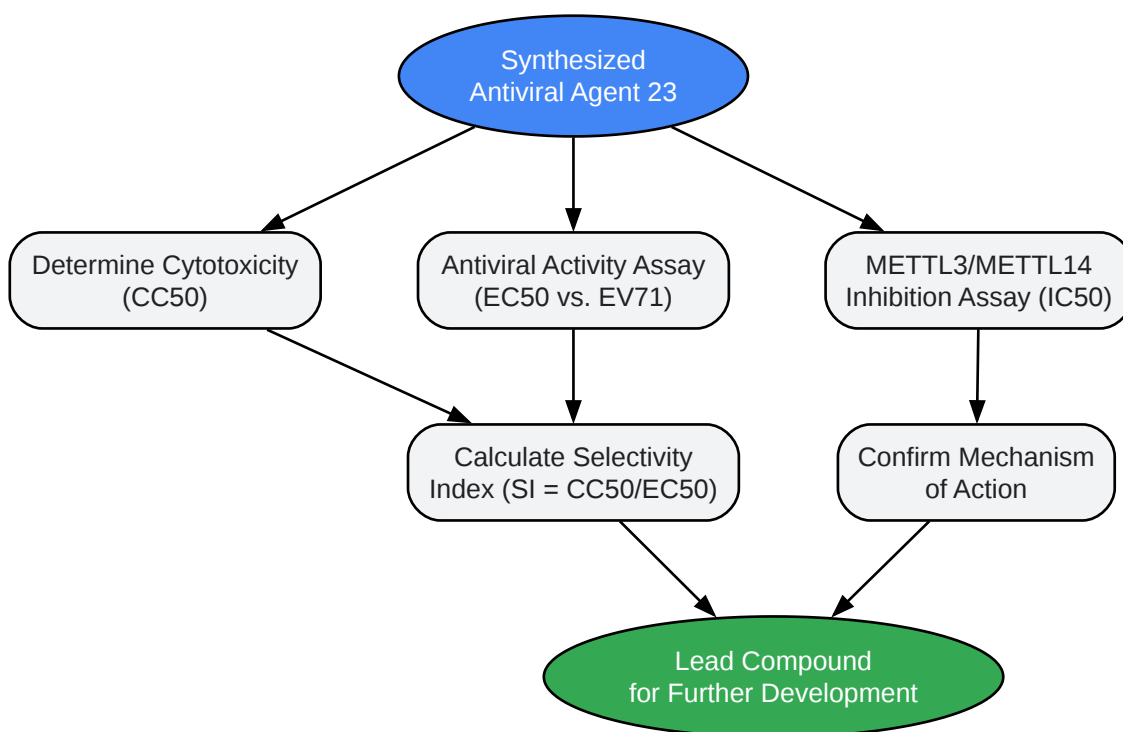
METTL3/METTL14 Enzymatic Inhibition Assay

The inhibitory activity of **Antiviral agent 23** against the METTL3/METTL14 complex can be assessed using a variety of in vitro enzymatic assays, such as a radiometric assay or a fluorescence-based assay.

- **Reagents:** Recombinant human METTL3/METTL14 complex, S-adenosyl-L-methionine (SAM, the methyl donor), a suitable RNA substrate (a short single-stranded RNA containing a consensus m^6A motif), and the necessary buffer components.
- **Reaction Setup:** The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the METTL3/METTL14 enzyme, the RNA substrate, and SAM in an appropriate reaction buffer.

- Inhibitor Addition: **Antiviral agent 23**, dissolved in DMSO, is added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also included.
- Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the key components (e.g., the enzyme or SAM) and incubated at a specific temperature (e.g., 30°C) for a defined period.
- Detection of Methylation:
 - Radiometric Assay: If using [³H]-SAM, the reaction is stopped, and the radiolabeled RNA is captured on a filter. The amount of incorporated radioactivity is measured using a scintillation counter.
 - Fluorescence/Luminescence Assay: Commercially available kits often use a coupled enzyme system where the product of the methyltransferase reaction, S-adenosyl-L-homocysteine (SAH), is detected, leading to a change in fluorescence or luminescence.
- Data Analysis: The percentage of inhibition for each concentration of **Antiviral agent 23** is calculated relative to the control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Relationship for Experimental Evaluation



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Caption: Logical workflow for the evaluation of **Antiviral agent 23**.

Conclusion and Future Directions

Antiviral agent 23 represents a promising lead compound for the development of novel therapeutics against EV71 and potentially other enteroviruses. Its mode of action, targeting the host METTL3/METTL14 methyltransferase complex, offers a novel approach to antiviral therapy that may be less susceptible to the rapid emergence of drug-resistant viral strains. Further research should focus on optimizing the potency and pharmacokinetic properties of this compound series, as well as evaluating its efficacy in in vivo models of EV71 infection. The detailed information provided in this guide is intended to support and accelerate these research and development efforts.

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References

- 1. N 6-methyladenosine modification and METTL3 modulate enterovirus 71 replication - PMC [pmc.ncbi.nlm.nih.gov]
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